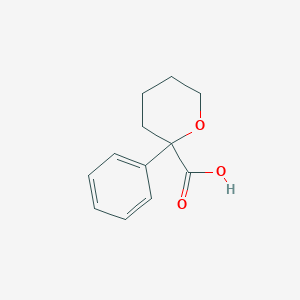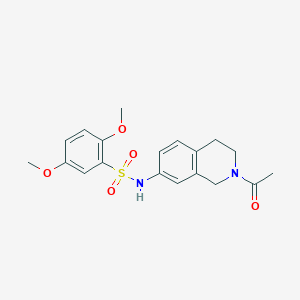carboxamide CAS No. 326886-61-7](/img/structure/B2696225.png)
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide, also known as DEAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEAC is a synthetic compound that belongs to the class of chromenone derivatives. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide is not fully understood. However, it has been suggested that N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines and cancer-related genes.
Biochemical and Physiological Effects:
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to improve glucose uptake and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized using various methods. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. The mechanism of action of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide is not fully understood, and further research is needed to elucidate its exact mode of action.
Zukünftige Richtungen
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer and diabetes. Future research should focus on elucidating the exact mechanism of action of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide and identifying its molecular targets. Further studies should also investigate the toxicity and pharmacokinetics of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide to determine its safety and efficacy as a therapeutic agent. Additionally, N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide can be used as a lead compound to develop more potent and selective analogs with improved pharmacological properties.
Synthesemethoden
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been synthesized using various methods, including the reaction of 3-acetyl-4-hydroxycoumarin with diethylamine hydrochloride and triethylamine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-acetyl-4-hydroxycoumarin with diethylamine in the presence of acetic anhydride and triethylamine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been studied for its potential use in the treatment of diabetes, and it has been found to improve glucose uptake and reduce blood glucose levels.
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-18(4-2)10-9-17-15(19)13-11-12-7-5-6-8-14(12)21-16(13)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWISNIAXQMLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2696144.png)

![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2696148.png)

![3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2696150.png)
![2-[(4-Fluorobenzyl)amino]acetonitrile](/img/structure/B2696152.png)
![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)-1,2,5,6-tetrahydropyridin-3-yl]benzamide](/img/structure/B2696153.png)
![(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2696154.png)



![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B2696162.png)
